6,7-dichloronaphthalen-1-ol
Description
The study of 6,7-dichloronaphthalen-1-ol is best understood by first examining the foundational chemistry of its parent structure, naphthalene (B1677914), and the overarching significance of its halogenated derivatives.
The story of naphthalene begins in the early 19th century, a period of burgeoning industrialization and scientific discovery. First isolated from coal tar in the 1820s, naphthalene's characteristic odor of mothballs made it a recognizable, if not immediately understood, substance. nih.govspectrabase.comnih.gov The determination of its chemical formula, C₁₀H₈, by Michael Faraday in 1826 was a crucial step, but its structure, a fused pair of benzene (B151609) rings, was not proposed until 1866 by Emil Erlenmeyer and confirmed three years later by Carl Gräbe. nih.govspectrabase.comnih.gov This elucidation was a landmark in understanding polycyclic aromatic hydrocarbons (PAHs).
The development of synthetic methods to create naphthalene derivatives was a pivotal moment in the advancement of organic chemistry. The Haworth synthesis , developed in the 1930s, provided a versatile route to naphthalene and its substituted analogs, starting from benzene and succinic anhydride. This multi-step process, involving Friedel-Crafts acylation and subsequent cyclization and aromatization reactions, became a classic method taught in organic chemistry. Another cornerstone of naphthalene chemistry is the Friedel-Crafts acylation , a reaction that introduces an acyl group onto the naphthalene ring. The regioselectivity of this reaction—whether substitution occurs at the α or β position—was found to be highly dependent on reaction conditions, a phenomenon that sparked considerable academic inquiry. These synthetic advancements were not merely academic exercises; they paved the way for the industrial production of a vast array of naphthalene derivatives used in dyes, pigments, and later, in pharmaceuticals and agrochemicals.
The introduction of halogen atoms onto the naphthalene-1-ol scaffold gives rise to a multitude of positional isomers, each with potentially distinct chemical and physical properties. Halogenated naphthalenes and naphthols are highly valued as intermediates in organic synthesis. Their utility is significantly enhanced by their participation in modern synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a versatile handle for introducing new functional groups and building more complex molecular architectures.
The synthesis of dichloronaphthalene-1-ol isomers can be approached through various strategies, often involving the direct halogenation of naphthalene or its derivatives. However, controlling the regioselectivity of these reactions to obtain a specific isomer like this compound can be a significant challenge. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives remains an active area of research, driven by the need for precisely functionalized building blocks for a range of applications.
Research into halogenated organic compounds, including halogenated naphthols, has followed a dynamic trajectory. Initially driven by their utility as synthetic intermediates, the focus has expanded to include their potential applications in materials science and medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making them attractive modifications in drug design.
Recent trends show a growing interest in the synthesis and properties of polyhalogenated aromatic compounds. The unique intermolecular interactions, such as halogen bonding, exhibited by these molecules are being explored for their potential in crystal engineering and the design of novel materials. Furthermore, the biological activities of halogenated naphthalene derivatives are an area of ongoing investigation, with studies exploring their potential as antimicrobial and anticancer agents. While specific research on this compound is not abundant in publicly available literature, the broader trends in the study of halogenated naphthols suggest that its properties and potential applications are worthy of further investigation.
Properties
CAS No. |
1310221-18-1 |
|---|---|
Molecular Formula |
C10H6Cl2O |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dichloronaphthalen 1 Ol
Green Chemistry Principles in the Synthesis of Naphthol Derivatives
The application of green chemistry principles to the synthesis of naphthol derivatives aims to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. researchgate.netnih.gov
Key advancements in this area include:
Solvent-Free and Alternative Solvents: A significant focus is on replacing hazardous organic solvents. nih.gov Research has demonstrated the successful synthesis of 1-amidoalkyl-2-naphthols using solvent-free conditions, often accelerated by microwave irradiation, which reduces reaction times and eliminates the need for traditional solvents. researchgate.net Water is also being explored as a green solvent for reactions like the Friedländer synthesis of substituted 1,8-naphthyridines, a related heterocyclic synthesis. rsc.orgrsc.org Another approach involves using polyethylene (B3416737) glycol (PEG-400) as a recyclable and environmentally benign solvent for creating amidoalkyl naphthols. benthamdirect.com
Use of Biodegradable Catalysts: To circumvent the use of harsh and toxic catalysts, research has focused on biodegradable alternatives. Tannic acid, for example, has been effectively used as a cheap and eco-friendly catalyst for the condensation of β-naphthol with aldehydes and amides to produce 1-amidoalkyl-2-naphthols. researchgate.net
Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that not only often eliminates the need for a solvent but also significantly shortens reaction times, thereby saving energy. researchgate.net
Atom Economy: The principles of green chemistry emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy). nih.gov This is often achieved through multicomponent reactions where multiple starting materials react in a single step to form the product, reducing the number of synthetic steps and the amount of waste generated. researchgate.net
Below is a table summarizing green chemistry approaches in the synthesis of naphthol derivatives:
| Green Chemistry Principle | Application in Naphthol Derivative Synthesis | Research Finding | Citation |
| Alternative Solvents | Use of Polyethylene Glycol (PEG-400) as a recyclable solvent. | Efficient synthesis of amidoalkyl naphthols from 2-naphthol, aromatic aldehydes, and benzamide (B126) derivatives. | benthamdirect.com |
| Alternative Solvents | Use of water as a reaction medium. | High-yield synthesis of naphthalene (B1677914) bisimides via hydrothermal condensation, avoiding organic solvents. | rsc.org |
| Biodegradable Catalysts | Use of tannic acid as a catalyst. | A cost-effective and environmentally friendly protocol for synthesizing 1-amidoalkyl-2-naphthols. | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis under solvent-free conditions. | Offers short reaction times and good to excellent yields for 1-amidoalkyl-2-naphthol synthesis. | researchgate.net |
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of dichlorinated naphthalenes. The Stobbe condensation, a key reaction in this process, proceeds through a well-defined mechanism involving a lactone intermediate. wikipedia.orgorganicreactions.orgorganicchemistrytutor.com
The mechanism can be outlined as follows:
Enolate Formation: A strong base abstracts a proton from the α-carbon of the succinic ester, forming an enolate. organicchemistrytutor.com
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone (in this case, a substituted benzaldehyde (B42025) derivative). This forms a new carbon-carbon bond and a tetrahedral intermediate. organicchemistrytutor.com
Lactone Formation: The negatively charged oxygen of the tetrahedral intermediate attacks the ester carbonyl group, leading to an intramolecular cyclization that forms a five-membered lactone ring, known as a γ-lactone. wikipedia.orgorganicchemistrytutor.com
Ring Opening: The base then abstracts a proton from the α-position of the remaining ester group, leading to the elimination of the ethoxide and the opening of the lactone ring. This step is what results in the formation of a product containing both a carboxylic acid and an ester group. organicchemistrytutor.com
The regioselectivity of the subsequent Friedel-Crafts cyclization step, which forms the naphthalene ring, is governed by the electronic and steric influences of the dichloro-substituents on the benzene (B151609) ring. Computational methods like Density Functional Theory (DFT) can be employed to study the transition states and predict the most likely cyclization product. researchgate.net Such studies are crucial for understanding why the 6,7-dichloro isomer is preferentially formed over other potential isomers.
Chemical Reactivity and Transformation Pathways of 6,7 Dichloronaphthalen 1 Ol
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 6,7-dichloronaphthalen-1-ol, the outcome of such reactions would be dictated by the combined electronic effects of the electron-donating hydroxyl (-OH) group and the electron-withdrawing, yet ortho-, para-directing chloro (-Cl) groups. The hydroxyl group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It typically directs incoming electrophiles to the ortho and para positions. The two chlorine atoms are deactivating but also direct to ortho and para positions. The interplay of these groups on the naphthalene core would determine the regioselectivity of substitution.
Halogenation and Nitration Studies
Halogenation: This reaction would involve treating this compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. The powerful activating effect of the hydroxyl group would likely direct the incoming halogen to one of the available ortho or para positions (positions 2, 4, and 5).
Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, nitration would introduce a nitro (-NO₂) group onto the naphthalene ring. Again, the substitution pattern would be governed by the existing substituents, with the hydroxyl group being the dominant directing influence.
Friedel-Crafts Acylation and Alkylation
These reactions create new carbon-carbon bonds on the aromatic ring.
Friedel-Crafts Acylation: This involves reacting the naphthalene derivative with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). nih.govmolbase.com This would attach an acyl group (R-C=O) to the ring. The reaction typically requires stoichiometric amounts of the catalyst because the product ketone can form a complex with it. nih.gov
Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst. nih.govmolbase.com A significant consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements, which can lead to a mixture of products. sigmaaldrich.com
Sulfonation and Related Reactions
Sulfonation involves treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. This reaction is reversible. The position of sulfonation would depend on reaction conditions and the directing effects of the existing groups. Studies on other dihydroxynaphthalenes show that product distributions can be complex.
Reactions Involving the Hydroxyl Group
The hydroxyl group itself is a key reactive site on the molecule. wikipedia.org Its reactivity stems from the polarized O-H bond and the nucleophilic character of the oxygen atom.
Etherification and Esterification Reactions
Etherification: This process converts the hydroxyl group into an ether (-OR). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a classic example.
Oxidation Pathways and Product Characterization
The oxidation of naphthols can lead to the formation of naphthoquinones. The specific products formed from the oxidation of this compound would depend on the oxidizing agent used and the reaction conditions. Characterization of the resulting quinone or other oxidation products would be necessary to confirm the transformation pathway.
Reductive Transformations
Reductive transformations of halogenated aromatic compounds like this compound primarily involve the cleavage of the carbon-halogen bonds. This process, known as reductive dehalogenation, can be achieved through various methods, including catalytic hydrogenation.
Catalytic hydrogenation typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. In this process, the chloro substituents on the naphthalene ring can be sequentially or fully removed to yield the corresponding dechlorinated naphthalenol products. The reaction conditions, including catalyst loading, hydrogen pressure, and temperature, can be optimized to control the extent of dehalogenation. While specific studies on this compound are not prevalent in the reviewed literature, the general mechanism for similar compounds involves the oxidative addition of the aryl chloride to the metal surface, followed by hydrogenolysis of the carbon-halogen bond.
It is also important to consider the potential for reduction of the naphthalene ring itself under more forcing hydrogenation conditions. However, the C-Cl bonds are generally more susceptible to reduction than the aromatic system.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgwikipedia.orglibretexts.org In the case of this compound, the electron-donating nature of the hydroxyl group does not strongly activate the ring for SNAr. However, under appropriate conditions with strong nucleophiles, substitution of the chlorine atoms can occur. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Amination and alkoxylation are common SNAr reactions that introduce valuable functional groups onto the aromatic core.
Amination: This reaction involves the displacement of a chlorine atom by an amine nucleophile. A variety of primary and secondary amines can be used, typically in the presence of a base. The reaction conditions often require elevated temperatures and polar aprotic solvents to facilitate the reaction. For dichlorinated aromatic compounds, mono- or di-substitution can be achieved by controlling the stoichiometry of the amine and the reaction parameters.
Alkoxylation: In this transformation, an alkoxide nucleophile, generated from an alcohol and a strong base, displaces a chlorine atom to form an ether linkage. Similar to amination, the reaction conditions are crucial for achieving the desired substitution pattern. The choice of the alcohol and the base can influence the reactivity and selectivity of the process.
| Reaction Type | Nucleophile | Typical Conditions | Product(s) |
| Amination | Primary or Secondary Amine | Base (e.g., K₂CO₃, NaH), High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | Mono- or di-amino-substituted naphthalenol |
| Alkoxylation | Alkoxide (from Alcohol + Base) | Strong Base (e.g., NaH, KOtBu), High Temperature, Anhydrous Conditions | Mono- or di-alkoxy-substituted naphthalenol |
This table presents generalized conditions for SNAr reactions on dichlorinated aromatic compounds in the absence of specific data for this compound.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile approach to functionalize the chlorinated positions of this compound.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. For this compound, this reaction can be used to introduce new aryl or vinyl substituents at the chlorinated positions, leading to the synthesis of more complex polycyclic aromatic structures. The selectivity of the reaction, i.e., which chlorine atom reacts first, can be influenced by steric and electronic factors, as well as the choice of catalyst and ligands.
Sonogashira Coupling: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction is a powerful method for the formation of aryl-alkyne bonds. Applying this to this compound would yield alkynyl-substituted naphthalenols, which are valuable precursors for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an efficient alternative to classical SNAr amination. wikipedia.orglibretexts.orgrug.nl It allows for the coupling of aryl halides with a broad range of amines, including primary and secondary amines, under relatively mild conditions. The use of specialized phosphine ligands is crucial for the success of this reaction. For this compound, the Buchwald-Hartwig amination offers a highly versatile method for the synthesis of various amino-substituted derivatives.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted naphthalenol |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted naphthalenol |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd Catalyst, Phosphine Ligand, Base | Amino-substituted naphthalenol |
This table provides a general overview of cross-coupling reactions on aryl dichlorides. Specific conditions would need to be optimized for this compound.
Metal-Mediated and Organometallic Reactions
Beyond the well-established cross-coupling reactions, other metal-mediated and organometallic transformations can be envisioned for this compound. Organometallic reagents, such as Grignard or organolithium compounds, are powerful nucleophiles that can potentially react with the chlorinated positions. msu.edulibretexts.orgyoutube.com However, the presence of the acidic hydroxyl group would require protection prior to the use of such strong bases. Once protected, the dichloronaphthyl ether could undergo reactions like metal-halogen exchange to generate a nucleophilic organometallic species, which can then be reacted with various electrophiles.
Thermal and Photochemical Reactivity Studies
The thermal and photochemical stability of chlorinated aromatic compounds is an area of significant environmental and chemical interest.
Thermal Reactivity: Polychlorinated naphthalenes (PCNs) are known for their high thermal stability. industrialchemicals.gov.auisotope.com Thermal decomposition of these compounds typically requires high temperatures and can lead to the formation of various products, including less chlorinated naphthalenes and, under certain conditions, polychlorinated dibenzofurans (PCDFs). industrialchemicals.gov.auacs.org The presence of the hydroxyl group in this compound might influence its thermal decomposition profile compared to non-hydroxylated PCNs.
Photochemical Reactivity: The photochemical degradation of chlorinated naphthalenes has been studied, particularly in the context of their environmental fate. mdpi.comnih.gov Irradiation with UV light can lead to the cleavage of the C-Cl bond, often through a radical mechanism. The photodegradation of monochlorinated naphthalenes has been shown to yield products such as naphthols and naphthalene. mdpi.com The presence of the hydroxyl group in this compound could affect its photochemical behavior, potentially influencing the quantum yield and the nature of the degradation products. The photodegradation process is often influenced by environmental factors such as pH and the presence of other substances. mdpi.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 6,7 Dichloronaphthalen 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While specific experimental NMR data for 6,7-dichloronaphthalen-1-ol is not widely published, the expected spectral features can be predicted based on the known spectra of related compounds like 1-naphthol (B170400) and various dichloronaphthalene isomers. nih.govnih.govwikipedia.orgchemicalbook.com The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. The ¹³C NMR spectrum would similarly provide distinct signals for each carbon atom in the naphthalene (B1677914) ring system. rsc.orgnih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1-OH | 5.0-6.0 (broad s) | - | Chemical shift is concentration and solvent dependent. |
| H-2 | 7.0-7.2 (d) | 108-112 | Ortho to -OH group. |
| H-3 | 7.4-7.6 (t) | 124-128 | |
| H-4 | 7.7-7.9 (d) | 120-124 | |
| H-5 | 7.9-8.1 (s) | 128-132 | Singlet due to peri-position relative to H-4. |
| C-6 | - | 130-134 | Chlorine-bearing carbon. |
| C-7 | - | 131-135 | Chlorine-bearing carbon. |
| H-8 | 7.8-8.0 (s) | 125-129 | Singlet due to adjacent chlorine atom. |
| C-4a | - | 125-129 | Bridgehead carbon. |
| C-8a | - | 133-137 | Bridgehead carbon. |
| C-1 | - | 150-154 | Hydroxyl-bearing carbon. |
| C-2 | 7.0-7.2 (d) | 108-112 | |
| C-3 | 7.4-7.6 (t) | 124-128 | |
| C-4 | 7.7-7.9 (d) | 120-124 | |
| C-5 | 7.9-8.1 (s) | 128-132 | |
| C-8 | 7.8-8.0 (s) | 125-129 |
To overcome the complexities of a 1D spectrum and provide unambiguous assignments, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.orghuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would reveal correlations between H-2 and H-3, and between H-3 and H-4, confirming their connectivity in the hydroxylated ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon atoms to which they are directly attached. nih.govwikipedia.org This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nih.gov It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton by showing long-range connectivities. For instance, the signal from H-5 would show a correlation to carbons C-4, C-6, and C-8a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between H-5 and H-4, and between H-8 and the hydroxyl proton on C-1.
Together, these 2D NMR methods provide a powerful strategy for the complete and unambiguous assignment of all proton and carbon resonances in the molecule. nih.govnih.gov
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful technique used in conjunction with NMR to trace reaction pathways and assign complex spectra. While specific isotopic labeling studies on this compound are not documented, the methodology is broadly applicable.
For example, synthesizing the molecule with a deuterium (B1214612) (²H) atom at a specific position would cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming its assignment. Furthermore, deuterium-carbon 2D correlation spectroscopy can be used to assign overcrowded deuterium spectra. nih.gov Similarly, selective ¹³C enrichment at a particular carbon atom would dramatically enhance its signal in the ¹³C NMR spectrum, aiding in the assignment of quaternary carbons. These methods are invaluable for mechanistic studies, allowing chemists to follow the fate of specific atoms through a chemical transformation.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. This technique can determine precise bond lengths, bond angles, and details of intermolecular interactions.
Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as other dichlorinated aromatic compounds and naphthol derivatives, allows for a reasoned prediction of its solid-state characteristics. wikipedia.orgbrynmawr.eduatamanchemicals.com
The crystal packing of this compound would be dictated by a combination of intermolecular forces.
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor. It would be expected to form prominent O-H···O hydrogen bonds, linking molecules into chains or more complex networks.
π–π Stacking: The planar naphthalene ring system is expected to participate in π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. This is a common feature in the crystal structures of polycyclic aromatic hydrocarbons.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming C-Cl···O or C-Cl···Cl interactions, which would further stabilize the crystal lattice.
The interplay of these forces would likely result in a dense, herringbone-type arrangement, a common packing motif for planar aromatic molecules. researchgate.net
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. rsc.org Naphthalene derivatives are known to exhibit polymorphism, where different crystallization conditions (e.g., solvent, temperature, pressure) can lead to different crystal forms. rsc.org For instance, N,N′-dialkyl-naphthalene diimides show rich polymorphic behavior influenced by the competitive role of intermolecular π–π interactions and alkyl chain flexibility. rsc.org
A systematic study of the crystallization of this compound from various solvents and at different temperatures would be necessary to explore its potential polymorphic landscape. Each polymorph would have a unique crystal packing and, consequently, distinct physical properties such as melting point, solubility, and stability. Identifying and characterizing these polymorphs is critical, particularly in pharmaceutical and materials science applications.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis
The vibrational spectrum of this compound would be characterized by several key features corresponding to its functional groups and the naphthalene skeleton. Analysis of related molecules like naphthalene, dihalonaphthalenes, and naphthols provides a basis for assigning the expected vibrational bands. optica.orgcdnsciencepub.comresearchgate.net
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
Note: These are predicted frequency ranges based on analogous structures. Actual experimental values may vary.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method | Notes |
| O-H Stretch | 3200-3600 | FT-IR (strong, broad) | Frequency is sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3050-3150 | FT-IR/Raman (medium) | Characteristic of sp² C-H bonds. niscpr.res.in |
| Aromatic C=C Stretch | 1500-1650 | FT-IR/Raman (strong) | Multiple bands from the naphthalene ring system. |
| C-O Stretch | 1200-1260 | FT-IR (strong) | Phenolic C-O stretch. |
| In-plane O-H Bend | 1330-1440 | FT-IR (medium) | |
| Aromatic C-H In-plane Bend | 1000-1300 | FT-IR/Raman | |
| Aromatic C-H Out-of-plane Bend | 700-900 | FT-IR (strong) | Pattern depends on the substitution of the rings. |
| C-Cl Stretch | 600-800 | FT-IR/Raman (strong) | The C-X stretching modes can couple with skeletal modes. optica.org |
| Naphthalene Ring Bending | 400-600 | FT-IR/Raman | Skeletal vibrations of the fused ring system. optica.org |
The combined use of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.netspectrabase.com Differences in selection rules for the two techniques mean that some vibrations may be strong in one spectrum and weak or absent in the other, offering complementary information for a complete structural assignment.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The study of how this compound interacts with light through electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy is crucial for understanding its electronic structure and potential applications in materials science and photochemistry. Typically, the UV-Vis spectrum of a naphthalenic compound displays characteristic bands corresponding to π-π* transitions of the aromatic system. The position, intensity, and shape of these bands would be influenced by the chloro- and hydroxyl- substituents. Fluorescence spectroscopy would provide complementary information on the emissive properties of the molecule's excited states. However, no specific experimental spectra for this compound have been documented in the reviewed sources.
Solvent Effects on Electronic Spectra
The polarity of the solvent environment is known to influence the electronic spectra of molecules, an effect known as solvatochromism. For a compound like this compound, transitioning from a nonpolar to a polar solvent would likely induce shifts in its absorption and emission maxima. These shifts (either bathochromic/red shifts or hypsochromic/blue shifts) would offer insights into the change in the dipole moment of the molecule upon electronic transition. Without experimental data, a quantitative analysis of these solvent effects, including the creation of a data table comparing spectral shifts in various solvents, cannot be performed.
Quantum Yield and Fluorescence Lifetime Studies
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are fundamental to characterizing the photophysical behavior of a fluorophore. Determining these values for this compound would require dedicated photophysical measurements, the results of which are not currently published. Such studies would be essential for evaluating its suitability for applications such as fluorescent probes or organic light-emitting diodes (OLEDs).
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization mass spectrometry would be expected to produce a molecular ion peak corresponding to its exact mass. Subsequent fragmentation would likely involve the loss of chlorine atoms, a hydroxyl group, or carbon monoxide, leading to a series of fragment ions. The precise m/z values and relative intensities of these fragments would constitute a unique fingerprint for the compound. A detailed analysis of these pathways, including a data table of expected fragments, is contingent on the availability of an experimental mass spectrum, which is currently not found in the public domain.
Computational and Theoretical Investigations of 6,7 Dichloronaphthalen 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used in chemistry and materials science to predict and analyze molecular properties. DFT calculations for 6,7-dichloronaphthalen-1-ol would provide fundamental insights into its behavior at a molecular level.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Conformational analysis would further explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. By identifying the various possible conformers and their relative energies, researchers can understand the flexibility of the molecule and which conformations are most likely to be present under different conditions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
An FMO analysis of this compound would involve:
Calculating HOMO and LUMO energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
Determining the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.
Visualizing the HOMO and LUMO: Mapping the spatial distribution of these orbitals would show which atoms have the largest contributions, thereby identifying the likely sites for nucleophilic and electrophilic attack.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The surface is color-coded to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich areas, such as those around electronegative atoms like oxygen and chlorine), while blue represents regions of positive potential (electron-poor areas, often around hydrogen atoms).
For this compound, an EPS analysis would identify the electron-rich and electron-poor regions, providing insights into its intermolecular interactions, such as hydrogen bonding, and its reactivity towards electrophiles and nucleophiles.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Quantum chemical methods, particularly DFT, can be used to predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are valuable for assigning the signals in an experimental NMR spectrum and for confirming the proposed structure of a compound like this compound. The accuracy of these predictions can be high, often with errors of less than 0.2-0.4 ppm for 1H shifts.
A hypothetical data table for predicted NMR chemical shifts would be structured as follows:
13C NMR
| Atom | Predicted Chemical Shift (ppm) |
| C1 | Value not available |
| C2 | Value not available |
| ... | Value not available |
1H NMR
| Atom | Predicted Chemical Shift (ppm) |
| H on C2 | Value not available |
| H on C3 | Value not available |
| ... | Value not available |
| H on O1 | Value not available |
Vibrational frequency calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.
This theoretical spectrum can be compared with an experimental spectrum to:
Assign vibrational modes: Each calculated frequency can be associated with a specific type of molecular motion, such as C-H stretching, C=C ring stretching, or O-H bending.
Confirm the structure: A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the optimized molecular structure.
A hypothetical data table for calculated vibrational frequencies would appear as:
| Vibrational Mode | Calculated Frequency (cm-1) |
| O-H Stretch | Value not available |
| Aromatic C-H Stretch | Value not available |
| C=C Ring Stretch | Value not available |
| C-Cl Stretch | Value not available |
| ... | Value not available |
UV-Vis Absorption Maxima Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a fundamental application of computational chemistry, providing insights into the electronic transitions of a molecule. For this compound, these predictions are typically achieved using quantum chemistry methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com
The TD-DFT method calculates the excitation energies of a molecule, which correspond to the wavelengths of maximum absorbance (λmax). utoronto.ca The accuracy of these predictions depends heavily on the choice of the functional and basis set. mdpi.com For instance, hybrid functionals like B3LYP or PBE0, combined with a basis set such as 6-31+G(d) or larger, are commonly employed to model the electronic absorption and emission energies of aromatic compounds. nih.gov The influence of a solvent can be incorporated using models like the Polarizable Continuum Model (PCM), which simulates the solvent environment and its effect on the electronic structure. nih.gov
Recent advancements also utilize machine learning and deep learning models, such as attention-based recurrent neural networks (UV-adVISor) or deep residual convolutional neural networks (DR-CNN), to predict UV-Vis spectra directly from molecular structures represented as SMILES strings. nih.govnih.gov These data-driven approaches are trained on large datasets of experimental and calculated spectra to provide rapid and increasingly accurate predictions. nih.gov A multifidelity approach, integrating both TD-DFT calculations and experimental data, can further enhance prediction accuracy. mit.edu
A theoretical study on this compound would involve optimizing its ground state geometry and then performing TD-DFT calculations to obtain the vertical excitation energies and corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The results would typically be presented in a table comparing the calculated λmax values in different solvents.
Table 1: Illustrative Predicted UV-Vis Absorption Maxima (λmax) for this compound using TD-DFT (Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.)
| Solvent (PCM) | Calculated λmax (nm) | Main Electronic Transition |
|---|---|---|
| Gas Phase | Value | π → π* |
| Methanol (B129727) | Value | π → π* |
| Toluene | Value | π → π* |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For a molecule like this compound, these methods can be used to study its synthesis, degradation, or participation in further chemical transformations, such as phosphorylation reactions seen in similar complex molecules. nu.edu.kz
A crucial aspect of studying a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡ or Ea), which is a key determinant of the reaction rate. pressbooks.pub
Computational methods like the Nudged Elastic Band (NEB) method or algorithms that search for saddle points on the potential energy surface are used to locate the geometry of the transition state. fossee.in Once the TS is located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in The activation energy can then be calculated, providing a quantitative measure of the kinetic feasibility of the reaction. For example, in a hypothetical nucleophilic substitution reaction involving this compound, computational modeling would identify the structure of the activated complex and calculate the energy barrier to its formation. pressbooks.pub
Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound (Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.)
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Reactants → Transition State 1 | Value |
Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, passing through any intermediates and transition states. This provides a comprehensive energy profile of the reaction. The reaction coordinate itself is a geometric parameter (or a combination of parameters) that changes continuously throughout the transformation, such as a bond being formed or broken.
By calculating the energy at multiple points along this coordinate, a reaction energy diagram can be constructed. libretexts.org This diagram visually represents the thermodynamics (the relative energies of reactants and products) and kinetics (the activation energies) of the entire process. For this compound, mapping the reaction coordinate for a process like its electrophilic substitution would reveal the step-by-step energetic landscape of the transformation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique provides detailed insight into dynamic processes that are not captured by static quantum chemical calculations. For this compound, MD simulations could be particularly useful for studying its interactions with solvent molecules or its behavior in a condensed phase.
For instance, simulating this compound in a box of water molecules would reveal the structure and dynamics of its hydration shell. researchgate.net Analysis of the simulation trajectories could yield information on hydrogen bonding lifetimes, solvent reorganization energies, and diffusion coefficients. Such simulations are critical for understanding phenomena like excited-state proton transfer (ESPT), which is highly sensitive to the solvent environment in related naphthol derivatives. researchgate.net MD simulations combined with quantum mechanics/molecular mechanics (QM/MM) methods can offer a powerful tool to explore how solvent dynamics modulate photochemical processes. researchgate.net
Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. frontiersin.org These models establish a mathematical relationship between a property of interest (e.g., boiling point, solubility, toxicity) and a set of numerical values known as molecular descriptors. arxiv.org
These descriptors can be calculated from the molecular structure and can be constitutional, topological, geometric, or quantum-chemical in nature. nih.gov For a series of dichloronaphthalene derivatives including this compound, a QSPR study would proceed as follows:
A set of structurally related compounds with known experimental property values is assembled.
A large number of theoretical molecular descriptors (e.g., molecular weight, topological indices like the Randic or Zagreb indices, solvent accessible surface area, dipole moment) are calculated for each compound. researchgate.netnih.gov
A statistical method, such as Multiple Linear Regression (MLR) often combined with a variable selection algorithm like a Genetic Algorithm (GA), is used to build a model that correlates a small subset of the most relevant descriptors to the property. nih.govfrontiersin.org
The resulting QSPR equation can then be used to predict the property for new or untested compounds like this compound. The predictive power of the model is assessed using statistical parameters such as the correlation coefficient (r) and the root mean square error (RMSE). frontiersin.org
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Insufficient Published Data for this compound as a Synthetic Intermediate
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific, published research data concerning the use of This compound as a synthetic intermediate to fulfill the requirements of the requested article. The precise applications and reaction pathways outlined in the proposed structure—including its role in multi-step total synthesis, the synthesis of specific heterocyclic compounds, its incorporation into polymer backbones, its use in dye synthesis, and targeted derivatization strategies—are not detailed in the accessible chemical literature for this specific isomer.
While general synthetic methodologies exist for related naphthalen-1-ol compounds and other dichloronaphthol isomers, the strict requirement for scientifically accurate and specific information solely on this compound cannot be met. The available data primarily focuses on other isomers, such as 2,4-dichloro-1-naphthol, or the parent 1-naphthol (B170400) molecule, and their various applications. Information regarding the direct precursor, 6,7-dichloro-1-tetralone, is available, but its conversion to this compound and subsequent use as a versatile synthetic intermediate is not documented in a manner that would allow for a thorough and accurate article based on the provided outline.
Therefore, generation of the requested article with the specified level of detail and scientific accuracy is not possible at this time due to the absence of relevant primary and secondary research findings for this compound.
Mechanistic Studies of 6,7 Dichloronaphthalen 1 Ol Degradation and Environmental Fate Chemical Perspective
Photolytic Degradation Pathways in Solution
Information regarding the photolytic degradation of 6,7-dichloronaphthalen-1-ol in solution is not currently available in published literature.
Identification of Photoproducts
No studies have been identified that report the isolation and characterization of photoproducts resulting from the irradiation of this compound.
Quantum Yields of Photoreactions
The quantum yields for the photoreactions of this compound have not been determined.
Hydrolytic Stability and Degradation Kinetics
There is no available data on the hydrolytic stability or the kinetics of hydrolytic degradation of this compound.
Oxidation Pathways by Environmental Oxidants (e.g., hydroxyl radicals, ozone)
Specific studies on the oxidation of this compound by environmental oxidants such as hydroxyl radicals or ozone have not been found.
Characterization of Oxidation Products
The products formed from the oxidation of this compound have not been characterized.
Reaction Rate Constant Determination
The reaction rate constants for the interaction of this compound with key environmental oxidants have not been measured.
Biotransformation Pathways (strictly mechanistic, focusing on enzyme reactions)
While direct experimental evidence for the biotransformation of this compound is limited, the degradation pathways can be inferred from studies on analogous chlorinated naphthalenes and other aromatic compounds. The primary enzymatic reactions anticipated to be involved are oxidations, reductions, and conjugations, catalyzed by various microbial enzyme systems.
The initial attack on the aromatic ring is often a critical step. For many chlorinated aromatic compounds, this is initiated by monooxygenase or dioxygenase enzymes. In the case of this compound, a likely first step would be further hydroxylation of the naphthalene (B1677914) ring. This is supported by the observed metabolism of 1,4-dichloronaphthalene (B155283) by the white-rot fungus Phlebia lindtneri, which produces hydroxylated metabolites. nih.gov The enzyme system responsible for this in fungi is often the cytochrome P450 monooxygenase system. nih.gov
Following initial hydroxylation, the resulting dihydroxylated dichloronaphthalene could undergo ring cleavage. This is a common strategy in microbial degradation of aromatic compounds, facilitated by dioxygenase enzymes that insert two atoms of oxygen into the aromatic nucleus, leading to the opening of the ring and the formation of aliphatic products that can then enter central metabolic pathways.
Another potential biotransformation route could involve dechlorination, either as an initial step or following ring modification. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a known mechanism in anaerobic bacteria for the degradation of chlorinated compounds. Oxidative dechlorination, though less common, is also a possibility.
Microbial Transformation Studies (focus on enzymatic reactions)
Microbial transformation studies provide valuable insights into the enzymatic machinery capable of degrading persistent organic pollutants. Although no studies have specifically focused on this compound, research on similar compounds offers a strong basis for predicting its fate.
Bacterial degradation of dichloronaphthalenes has been observed. For example, a Pseudomonas species has been shown to metabolize 1,4-dichloronaphthalene, leading to the formation of metabolites such as dihydroxy-dichloro-naphthalene and dichlorinated naphthol. nih.gov This suggests the involvement of dioxygenase enzymes in the initial stages of degradation. The degradation of 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065) has also been reported to proceed via dihydroxylated intermediates.
Fungal systems, particularly those of white-rot fungi, are well-equipped for the degradation of a wide range of aromatic pollutants due to their non-specific extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase, as well as intracellular cytochrome P450 monooxygenases. The metabolism of 2-chloronaphthalene by Phlebia lindtneri to various oxidized products highlights the role of cytochrome P-450 monooxygenase in the initial oxidative attack. nih.gov It is highly probable that this enzyme system would also be active towards this compound.
The table below summarizes key enzymes and their likely roles in the degradation of chlorinated naphthalenes, which can be extrapolated to this compound.
| Enzyme System | Probable Reaction Catalyzed on this compound | Microbial Group |
| Cytochrome P450 Monooxygenase | Hydroxylation of the aromatic ring | Fungi, Bacteria |
| Dioxygenases | Ring cleavage of dihydroxylated intermediates | Bacteria |
| Dehalogenases | Removal of chlorine substituents | Bacteria (Anaerobic/Aerobic) |
| Lignin Peroxidase (LiP) | Oxidative degradation | White-rot Fungi |
| Manganese Peroxidase (MnP) | Oxidative degradation | White-rot Fungi |
| Laccase | Oxidation of phenolic compounds | Fungi |
Table 1: Potential Enzymatic Reactions in the Microbial Transformation of this compound
The degradation of dichlorophenols by marine-derived fungi has also been shown to involve catechol dioxygenases, which are responsible for the cleavage of the aromatic ring after initial hydroxylation. This provides further evidence for the general enzymatic strategies employed by microorganisms to break down chlorinated aromatic structures.
Advanced Analytical Method Development for 6,7 Dichloronaphthalen 1 Ol Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile or thermally labile compounds like 6,7-dichloronaphthalen-1-ol. The technique's versatility allows for the separation of complex mixtures, making it highly suitable for environmental and biological samples.
Optimization of Stationary and Mobile Phases
The success of an HPLC separation is fundamentally dependent on the choice of the stationary and mobile phases. For a chlorinated aromatic compound such as this compound, reversed-phase HPLC is typically the method of choice.
Stationary Phases: The most commonly used stationary phases are silica-based and chemically modified with alkyl chains, most frequently C18 (octadecylsilyl). These non-polar stationary phases provide effective separation for moderately non-polar compounds. The selection of a specific C18 column can be critical, with variations in particle size, pore size, and end-capping affecting the resolution and efficiency of the separation. For enhanced stability, particularly under a wider pH range, bidentate C18-stationary phases can be employed. tue.nl
Mobile Phases: The mobile phase in reversed-phase HPLC for this compound typically consists of a mixture of water and an organic modifier. Acetonitrile and methanol (B129727) are the most common organic modifiers due to their miscibility with water and their UV transparency. The ratio of the organic modifier to water is adjusted to achieve the desired retention time and separation. A higher concentration of the organic modifier will decrease the retention time. Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to separate compounds with a wide range of polarities. nih.gov The pH of the aqueous component of the mobile phase can also be adjusted, often with buffers like ammonium (B1175870) acetate (B1210297), to ensure the analyte is in a single ionic form, leading to sharper peaks. nih.gov
Table 1: Typical HPLC Stationary and Mobile Phase Parameters for Chlorinated Naphthalenol Analysis
| Parameter | Description | Typical Conditions for this compound |
| Stationary Phase | The solid support within the HPLC column that interacts with the analyte. | Reversed-phase C18 (Octadecylsilyl) silica (B1680970) gel, 3-5 µm particle size. |
| Mobile Phase | The solvent that carries the analyte through the column. | A gradient mixture of Acetonitrile or Methanol and water. |
| Organic Modifier | The organic solvent component of the mobile phase. | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Aqueous Phase | The water component of the mobile phase, sometimes buffered. | Deionized water, potentially with a buffer like ammonium acetate to control pH. |
| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (varying composition). |
Detection Strategies (UV, MS, Fluorescence)
The choice of detector is critical for achieving the desired sensitivity and selectivity.
UV Detection: Ultraviolet (UV) detection is a common and robust detection method for HPLC. Aromatic compounds like this compound exhibit strong UV absorbance. The detector measures the absorbance of the eluent at a specific wavelength as it exits the column. For naphthalenic compounds, the selection of the optimal wavelength is crucial for maximizing sensitivity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of selectivity and sensitivity. researchgate.net MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering structural information and enabling the definitive identification of the analyte, even in complex matrices. researchgate.net This is particularly valuable when analyzing environmental samples where numerous other compounds may be present. Untargeted liquid chromatography-high resolution mass spectrometry (LC-HRMS) has become an indispensable tool for systematic toxicological analysis. nih.gov
Fluorescence Detection: Fluorescence detection is known for its high sensitivity and selectivity for compounds that fluoresce. While not all compounds are naturally fluorescent, some, including certain polycyclic aromatic hydrocarbons and their derivatives, can be detected at very low concentrations using this method. For compounds that are not naturally fluorescent, derivatization with a fluorescent tag can be employed. The quality of the solvents used is critical, as impurities can cause background fluorescence and increase the limit of detection. thermofisher.com
Table 2: Comparison of HPLC Detection Strategies for this compound
| Detector | Principle of Operation | Advantages for this compound Analysis | Considerations |
| UV-Visible (UV-Vis) | Measures the absorption of light by the analyte at a specific wavelength. | Robust, relatively low cost, good for aromatic compounds. | Lower selectivity compared to MS, potential for interference from co-eluting compounds. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | High selectivity and sensitivity, provides structural information for definitive identification. researchgate.net | Higher cost and complexity of instrumentation. |
| Fluorescence | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. | Very high sensitivity for fluorescent compounds, high selectivity. grafiati.com | The compound must be naturally fluorescent or derivatized. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. jmchemsci.com this compound, being a phenolic compound, often requires derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. jmchemsci.com
Capillary Electrophoresis (CE) and Related Techniques
Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged species. nih.gov For the analysis of this compound, its phenolic hydroxyl group can be ionized in a basic buffer, allowing it to be separated based on its electrophoretic mobility. CE can be a valuable alternative to HPLC, often providing different selectivity.
Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specific detection of MS, which is particularly useful for identifying analytes in complex mixtures. nih.govnih.gov The development of CE-MS methods for compounds like dichlorophenols has demonstrated the potential for this technique in analyzing halogenated phenolic compounds. nih.gov To enhance sensitivity in CE with UV detection, modifications to the capillary, such as creating a Z-shaped or bubble cell, can increase the path length for absorbance measurement. youtube.com For non-UV-absorbing analytes, indirect absorbance detection can be utilized. youtube.com
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more accessible approach for the quantitative analysis of certain compounds. These methods are based on the principle that the compound absorbs light at a specific wavelength. For phenolic compounds like 1-naphthol (B170400), spectrophotometric methods have been developed that involve an oxidation reaction to produce a colored product, which is then measured. nih.gov A similar principle could potentially be applied to this compound. Another approach involves the formation of a colored complex with a chromogenic reagent, with the absorbance of the resulting solution being proportional to the concentration of the analyte. indianchemicalsociety.com While generally less specific than chromatographic methods, spectrophotometry can be a cost-effective tool for routine analysis where the sample matrix is not overly complex. nih.gov
Hyphenated Techniques and Advanced Sample Preparation
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are at the forefront of analytical chemistry. chromatographytoday.comchemijournal.com The combination of separation power with highly specific detection allows for the analysis of complex samples with improved accuracy and sensitivity. numberanalytics.com
Examples of powerful hyphenated techniques include LC-MS, GC-MS, and CE-MS, as previously discussed. The development of tandem mass spectrometry (MS-MS) in techniques like LC-MS-MS further enhances selectivity and provides more detailed structural information. nih.gov
Advanced sample preparation techniques are often a prerequisite for successful analysis, especially when dealing with trace levels of analytes in complex matrices. These techniques aim to isolate and concentrate the analyte of interest while removing interfering substances. Common methods include:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a small volume of solvent.
Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their differential solubility in two immiscible liquid phases.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph.
The choice of sample preparation method depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical technique to be used.
Future Directions in 6,7 Dichloronaphthalen 1 Ol Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic pathways to 6,7-dichloronaphthalen-1-ol is a primary research objective. Current strategies for the synthesis of substituted naphthalenes and chlorinated phenols can be adapted and optimized for this specific isomer.
Future research should focus on:
Regioselective Chlorination: Investigating the direct chlorination of 1-naphthol (B170400) or other suitable naphthalene (B1677914) precursors is a key challenge. Achieving the desired 6,7-disubstitution pattern will require a deep understanding of directing group effects and the exploration of various chlorinating agents and catalysts. nih.gov Metal chlorides, such as copper(II) chloride, have shown high activity in the electrophilic chlorination of naphthalene and could be explored for selective synthesis. nih.gov
Annulation Strategies: Building the naphthalene core from simpler, appropriately functionalized precursors offers a powerful alternative. Palladium-catalyzed annulation of internal alkynes is an efficient method for creating highly substituted naphthalenes in a single step. acs.org Similarly, Diels-Alder reactions between 2-pyrones and aryne intermediates present a versatile route to multisubstituted naphthalenes. rsc.org
Sustainable Approaches: Green chemistry principles should be integrated into synthetic design. sinocurechem.com This includes the use of less hazardous reagents and solvents, and the development of catalytic systems that minimize waste. For instance, the oxychlorination of phenols using hydrogen peroxide as a green oxidant is a promising sustainable method. rsc.org Another innovative approach involves the valorization of chlorophenol pollutants as chlorinating agents for arenes. pnas.org
| Synthetic Strategy | Potential Precursors | Key Considerations |
| Direct Chlorination | 1-Naphthol, 6-chloro-1-naphthol, 7-chloro-1-naphthol | Regioselectivity, catalyst development, reaction conditions |
| Palladium-Catalyzed Annulation | Substituted internal alkynes and aryl halides | Catalyst optimization, control of electronic and steric effects |
| Diels-Alder Cycloaddition | Functionalized 2-pyrones and o-silylaryl triflates | Aryne precursor synthesis, reaction efficiency |
| Sustainable Oxychlorination | Phenol or substituted phenols | Catalyst stability, oxidant efficiency, waste reduction |
Design and Synthesis of Advanced Derivatives for Specific Chemical Applications
The functional hydroxyl group and the dichlorinated naphthalene scaffold of this compound serve as excellent handles for the synthesis of a diverse range of derivatives with tailored properties. These derivatives could find applications as building blocks in supramolecular chemistry, as functional dyes, or as ligands in catalysis. nih.govlifechemicals.comacs.org
Future research in this area should explore:
Ether and Ester Derivatives: The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide array of functional groups. This can be used to modulate the electronic properties, solubility, and steric hindrance of the molecule.
Coupling Reactions: The chlorine substituents can be utilized in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of complex polycyclic aromatic systems and functionalized naphthalenes.
Coordination Chemistry: The oxygen atom of the hydroxyl group and the potential for π-stacking interactions make this compound and its derivatives interesting candidates for ligands in coordination chemistry. The synthesis of metal complexes could lead to new catalysts or materials with interesting photophysical properties.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reactivity and designing new transformations. The interplay of the hydroxyl group and the two chlorine atoms on the naphthalene ring can lead to complex and interesting reactivity patterns.
Key areas for mechanistic investigation include:
Electrophilic Aromatic Substitution: The directing effects of the hydroxyl group and the chlorine atoms on further electrophilic substitution reactions need to be elucidated. Computational studies can provide valuable insights into the preferred sites of reaction. cdnsciencepub.comlibretexts.org
Nucleophilic Aromatic Substitution: While generally less facile on electron-rich naphthalene rings, the presence of two electron-withdrawing chlorine atoms might enable nucleophilic aromatic substitution reactions under specific conditions.
Organocatalytic Asymmetric Reactions: The dearomatization of naphthols is a powerful strategy for the synthesis of chiral naphthalenones. nih.govresearchgate.net Investigating the potential of this compound in asymmetric chlorinative dearomatization reactions could lead to the synthesis of novel chiral building blocks. nih.govresearchgate.net
Integration with Emerging Technologies in Organic Synthesis
The application of emerging technologies can significantly accelerate the discovery and development of synthetic routes and derivatives of this compound.
Future research should embrace:
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. The synthesis of this compound and its derivatives could be optimized using flow chemistry, particularly for reactions involving hazardous reagents or intermediates.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. thieme.denih.govresearchgate.netrsc.orgnih.gov Photocatalytic methods could be developed for the synthesis and functionalization of this compound.
Machine Learning and Artificial Intelligence: AI and machine learning are transforming synthetic chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govillinois.eduacs.orgmit.eduoptimlpse.co.uk These tools can be employed to explore the vast chemical space of potential derivatives of this compound and to identify promising synthetic strategies. nih.govillinois.eduacs.orgmit.eduoptimlpse.co.uk
Computational Chemistry in Predictive Synthesis and Reactivity
Computational chemistry provides a powerful lens through which to predict the properties and reactivity of this compound, guiding experimental efforts and accelerating research. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to gain a deeper understanding of this molecule.
Future computational studies should focus on:
Structural and Electronic Properties: DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. nih.govresearchgate.netresearchgate.net This information is fundamental for understanding its reactivity and potential applications. nih.govresearchgate.netresearchgate.net
Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions and derivatizations. nih.gov By calculating transition state energies and reaction profiles, researchers can predict the feasibility of different synthetic routes and identify potential side reactions. nih.gov
Predictive Modeling of Reactivity: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. nih.govmit.edusae.org This can aid in the rational design of new molecules with desired properties.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and spectroscopic data. nih.govresearchgate.netresearchgate.net |
| Ab initio Molecular Dynamics | Simulation of reaction dynamics and exploration of reaction pathways. |
| Activation Strain Model (ASM) | Understanding the physical factors that control the reactivity of the molecule. nih.gov |
| Machine Learning Models | Prediction of reaction outcomes and retrosynthetic analysis. nih.govillinois.eduacs.orgmit.eduoptimlpse.co.uk |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 6,7-dichloronaphthalen-1-ol in environmental or biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like hydroxyl and chlorine substituents .
- Key considerations : Calibrate instruments using certified reference standards. Account for matrix effects in biological samples by using isotope-labeled internal standards.
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
- Methodology :
- Step 1 : Start with naphthalen-1-ol and use chlorinating agents (e.g., Cl₂ gas or sulfuryl chloride) under controlled temperature (0–5°C) to minimize over-chlorination.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dichloro derivative.
- Step 3 : Validate purity (>95%) using melting point analysis and HPLC .
- Data contradiction : If unexpected byproducts arise (e.g., mono- or tri-chloro derivatives), revise reaction stoichiometry or employ protective groups for selective chlorination.
Advanced Research Questions
Q. What experimental designs are suitable for assessing the environmental persistence of this compound in aquatic systems?
- Methodology :
- Microcosm studies : Simulate natural water conditions (pH 7.0–8.5, 25°C) and monitor degradation kinetics using LC-MS/MS. Include controls for abiotic degradation (e.g., UV light, hydrolysis).
- Table 1 : Example degradation parameters
| Parameter | Value Range | Measurement Technique |
|---|---|---|
| Half-life (t₁/₂) | 15–30 days | LC-MS/MS |
| Photolysis rate | 0.05–0.1 day⁻¹ | UV-Vis spectroscopy |
Q. How can researchers reconcile contradictory data on the cytotoxicity of this compound in mammalian cell lines?
- Methodology :
- Step 1 : Validate cell culture conditions (e.g., HepG2 vs. HEK293) and exposure times (acute vs. chronic).
- Step 2 : Perform dose-response assays with independent replicates. Use ANOVA and post-hoc tests (e.g., Tukey’s HSD) to assess statistical significance.
- Step 3 : Investigate confounding factors (e.g., solvent toxicity from DMSO carriers) via solvent-only controls .
- Case study : If Study A reports IC₅₀ = 50 µM and Study B finds no toxicity at 100 µM, re-evaluate cell viability assays (e.g., MTT vs. trypan blue exclusion) and metabolite interference.
Q. What computational approaches are effective for predicting the reactivity of this compound in oxidation reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
- Molecular dynamics : Simulate solvent interactions (e.g., water vs. ethanol) to model reaction pathways.
- Validation : Compare computational results with experimental oxidation products (e.g., quinone derivatives) using GC-MS .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Methodology :
- Quality control : Implement strict reaction monitoring (TLC/HPLC) and batch documentation (e.g., temperature logs, reagent lot numbers).
- Statistical analysis : Use multivariate analysis (PCA) to identify sources of variability (e.g., impurity profiles, solvent purity) .
Q. What are the best practices for ensuring compliance with open-data requirements while handling toxicological data for this compound?
- Methodology :
- De-identification : Anonymize raw datasets (e.g., remove lab-specific metadata) before depositing in repositories like Zenodo or Figshare.
- Ethical alignment : Follow guidelines from institutional review boards (IRBs) and reference frameworks like the FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
